

# (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid structural information

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## Compound of Interest

Compound Name: (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid

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An In-Depth Technical Guide to **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid**: Synthesis, Characterization, and Applications in Modern Organic Chemistry

## Foreword

Boronic acids have transitioned from niche reagents to indispensable tools in the arsenal of the modern synthetic chemist. Their unique reactivity, general stability, and low toxicity have established them as privileged building blocks in fields ranging from materials science to medicinal chemistry.<sup>[1]</sup> The approval of drugs like Bortezomib (Velcade®) underscored the potential of the boronic acid pharmacophore, catalyzing a surge in the development of novel boron-containing molecules for therapeutic applications.<sup>[1][2]</sup>

This guide focuses on a particularly versatile derivative: **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid**. This molecule is a bifunctional building block, featuring the synthetically powerful boronic acid group for carbon-carbon bond formation and a flexible ethoxycarbonylmethoxy side chain. This secondary functional group not only modulates the compound's physicochemical properties but also serves as a synthetic handle for further derivatization.

As a Senior Application Scientist, my objective here is not merely to present data but to provide a cohesive narrative that elucidates the causality behind the experimental choices. We will explore its synthesis from common starting materials, delve into the analytical techniques required for its robust characterization, and demonstrate its application in the cornerstone of

modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction. This document is designed for the practicing researcher and drug development professional, offering both foundational knowledge and actionable protocols.

## Part 1: Core Structural & Physicochemical Profile

A comprehensive understanding of a reagent begins with its fundamental properties. **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** is a white to off-white solid under standard conditions. The molecule's stability is generally good for a boronic acid; however, like its congeners, it can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine, particularly upon heating or under anhydrous conditions.<sup>[3]</sup> Therefore, proper storage is crucial to maintain its integrity.

### Key Identifiers and Properties

Property	Value	Source
IUPAC Name	(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid	N/A
Synonyms	Ethyl 2-(3-boronophenoxy)acetate	N/A
CAS Number	957062-63-4	<a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BO <sub>5</sub>	Derived
Molecular Weight	224.02 g/mol	Derived
Appearance	White to off-white solid	General knowledge
Storage	Store under inert atmosphere, 2-8°C, protect from moisture	

## Structural Representation

Caption: Chemical structure of **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid**.

## Part 2: Synthesis and Purification Protocol

The synthesis of **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** is most logically achieved via a Williamson ether synthesis. This classic transformation is reliable and utilizes readily available starting materials. The key consideration in this synthesis is the potential reactivity of the boronic acid moiety with the basic conditions of the reaction. To circumvent undesired side reactions, a common strategy involves protecting the boronic acid as its pinacol ester. This protecting group is stable to the reaction conditions and can be easily removed in the final step.

## Synthetic Workflow Diagram

Caption: Two-step synthesis workflow for the target compound.

## Step-by-Step Experimental Protocol

Objective: To synthesize **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** from 3-hydroxyphenylboronic acid pinacol ester.

Materials:

- 3-Hydroxyphenylboronic acid pinacol ester
- Ethyl bromoacetate
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate ( $MgSO_4$ ), anhydrous
- Silica gel for column chromatography
- Hexanes, Acetone, Hydrochloric acid (HCl)

Protocol:

### Step 1: Synthesis of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (Protected Intermediate)

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-hydroxyphenylboronic acid pinacol ester (1.0 eq).
- **Solvent & Base Addition:** Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (1.5 eq). The  $K_2CO_3$  acts as the base to deprotonate the phenol, forming the phenoxide nucleophile. DMF is an excellent polar aprotic solvent for this  $S_N2$  reaction.
- **Reagent Addition:** Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
- **Reaction Monitoring:** Heat the reaction mixture to 60-70 °C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. Causality: This extraction separates the organic product from the inorganic salts (KBr, excess  $K_2CO_3$ ) and DMF.
- **Washing:** Wash the combined organic layers sequentially with water and then brine. Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer, facilitating drying.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure protected intermediate.

### Step 2: Deprotection to **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid**

- **Reaction Setup:** Dissolve the purified intermediate from Step 1 in a mixture of acetone and water.

- **Hydrolysis:** Add aqueous HCl (e.g., 2M) and stir the mixture vigorously at room temperature. The pinacol protecting group is readily hydrolyzed under mild acidic conditions.
- **Reaction Monitoring:** Monitor the reaction by TLC until the starting material is fully converted.
- **Workup:** Remove the acetone under reduced pressure. Extract the remaining aqueous solution three times with ethyl acetate.
- **Washing and Drying:** Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate in vacuo.
- **Final Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

## Part 3: Analytical Characterization

Rigorous characterization is a cornerstone of chemical synthesis. It validates the identity and purity of the final compound, ensuring its suitability for downstream applications. A combination of spectroscopic techniques is employed for an unambiguous assignment of the structure.

## Expected Spectroscopic Data

Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic Protons: 4 distinct signals in the aromatic region (~7.0-7.8 ppm). Ether Methylene (O-CH <sub>2</sub> -C=O): A singlet around 4.6 ppm. Ethyl Ester (O-CH <sub>2</sub> -CH <sub>3</sub> ): A quartet around 4.2 ppm. Ethyl Ester (O-CH <sub>2</sub> -CH <sub>3</sub> ): A triplet around 1.2 ppm. Boronic Acid (B(OH) <sub>2</sub> ): A broad singlet, often exchangeable with D <sub>2</sub> O.
$^{13}\text{C}$ NMR	Carbonyl (C=O): Signal around 168-170 ppm. Aromatic Carbons: 6 signals in the aromatic region (~115-160 ppm), including the C-B and C-O attached carbons. Ether Methylene (O-CH <sub>2</sub> ): Signal around 65 ppm. Ethyl Ester (O-CH <sub>2</sub> ): Signal around 61 ppm. Ethyl Ester (CH <sub>3</sub> ): Signal around 14 ppm.
Mass Spec (ESI+)	Expected [M+H] <sup>+</sup> peak at m/z = 225.08.
FT-IR (cm <sup>-1</sup> )	O-H stretch (B-OH): Broad peak ~3200-3400 cm <sup>-1</sup> . C=O stretch (Ester): Strong, sharp peak ~1750 cm <sup>-1</sup> . C-O stretch (Ether & Ester): Strong peaks in the 1100-1300 cm <sup>-1</sup> region. B-O stretch: ~1350 cm <sup>-1</sup> .

## Part 4: Applications in Research & Development

The utility of **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** lies in its dual functionality, making it a valuable tool for constructing complex molecular architectures.

### Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, specifically biaryl structures.<sup>[3]</sup> **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** serves as the organoboron component in this palladium-catalyzed cycle.

### Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Representative Protocol: Synthesis of a Biaryl Compound

Objective: To couple **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** with 4-bromoanisole.

- **Reaction Setup:** To a Schlenk flask, add **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (2-5 mol%).
- **Solvent Addition:** Degas a solvent mixture of Toluene and Water (e.g., 4:1 ratio) by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the flask. **Causality:** The base (K<sub>2</sub>CO<sub>3</sub>) is required for the transmetalation step. A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base. Degassing is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
- **Reaction:** Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir until the starting materials are consumed (monitor by TLC or GC-MS).
- **Workup:** Cool the reaction, dilute with ethyl acetate, and separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over MgSO<sub>4</sub>, and concentrate.
- **Purification:** Purify the crude product via column chromatography to yield the desired biaryl compound.

## Utility in Drug Discovery

Beyond its role in C-C bond formation, this molecule holds potential in drug discovery programs:

- **Pharmacophore:** The boronic acid group can act as a reversible covalent inhibitor, particularly targeting serine proteases by forming a tetrahedral intermediate with the active site serine residue.<sup>[2]</sup>
- **Scaffold Decoration:** The ester functionality on the side chain can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled to various amines using

standard peptide coupling protocols, allowing for the rapid generation of diverse compound libraries for screening.[5]

- Physicochemical Modulation: The ether-ester side chain influences the molecule's polarity, solubility, and hydrogen bonding capacity, which are critical parameters for optimizing the pharmacokinetic profile of a drug candidate.

## Part 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. While specific toxicity data for this compound is not widely available, guidelines can be established based on the known hazards of similar arylboronic acids.

### Hazard Profile & Precautionary Measures

Based on data for phenylboronic acid, this class of compounds should be handled with care.[6]  
[7]

- Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
- Handling:
  - Always work in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[8]
  - Avoid generating dust.[7]
  - Wash hands thoroughly after handling.[6]
- Storage:
  - Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[8]



- The compound can be hygroscopic; storage under an inert atmosphere (Nitrogen or Argon) is recommended to maintain its integrity and prevent boroxine formation.<sup>[6]</sup>
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

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Email: [info@benchchem.com](mailto:info@benchchem.com)